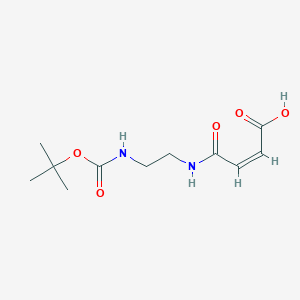

3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid

Description

Properties

IUPAC Name |

(Z)-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-5H,6-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGPNYUYNRFJBP-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves the carbamoylation of acrylic acid or its derivatives with amino-protected intermediates, typically utilizing carbamoyl chlorides or isocyanates as electrophilic agents.

Procedure

- Starting Materials: Acrylic acid derivatives, such as acrylic acid or acrylic esters, and protected amino compounds, notably tert-butoxycarbonyl (Boc)-protected aminoethyl derivatives.

- Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.

- Reagents: Carbamoyl chlorides or isocyanates, bases such as triethylamine or pyridine to facilitate nucleophilic attack.

- Steps:

- Activation of acrylic acid derivative (e.g., conversion to acid chloride if necessary).

- Nucleophilic attack by the Boc-protected aminoethyl compound.

- Purification via chromatography to isolate the desired carbamoyl-acrylic acid.

Research Findings

A study detailed in a synthesis report describes the carbamoylation of acrylic acid derivatives using N-(tert-butoxycarbonyl)glycine ethyl ester and ethyl 3-chloropropionate, yielding the target compound with a high yield (~90%). The process involves initial deprotonation with sodium hydride in DMF, followed by nucleophilic substitution, and subsequent purification steps.

Multi-step Synthesis Using Protected Amino Esters and Chlorides

Method Overview

This method involves initial synthesis of protected amino esters, followed by their reaction with acrylic acid derivatives or related intermediates to form the target compound.

Procedure

- Step 1: Synthesis of N-(tert-butoxycarbonyl)glycine ethyl ester.

- Step 2: Deprotonation of the amino ester with sodium hydride in DMF at low temperature (~4°C).

- Step 3: Addition of ethyl 3-chloropropionate to introduce the ethyl chain linker.

- Step 4: Workup involving extraction with ethyl acetate, washing, and solvent removal to obtain the intermediate.

- Step 5: Coupling of the intermediate with acrylic acid derivatives or direct functionalization to form the acrylic acid moiety.

Research Findings

This method, as detailed in a synthesis protocol, reports a yield of 90% for the intermediate, with reaction conditions optimized for high purity and efficiency. The process emphasizes the importance of temperature control and thorough purification to prevent side reactions.

Alternative Route: Direct Amidation of Acrylic Acid Derivatives

Method Overview

This involves the direct amidation of acrylic acid or its esters with Boc-protected amino groups under activating conditions.

Procedure

- Activation: Conversion of acrylic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride.

- Amidation: Reaction of the acid chloride with Boc-protected aminoethyl derivatives in the presence of a base such as triethylamine.

- Purification: Chromatographic separation of the desired product.

Research Findings

While less common, this route offers a straightforward pathway, especially suitable for large-scale synthesis, provided the activation step is efficiently controlled to prevent polymerization or side reactions.

Summary Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Carbamoylation of acrylic derivatives | Carbamoyl chlorides, Boc-protected amino compounds | DCM, THF | Ambient to 40°C | ~90% | High yield, straightforward | Requires activation of acrylic acid derivatives |

| Multi-step amino ester coupling | N-(tert-butoxycarbonyl)glycine ethyl ester, ethyl 3-chloropropionate | DMF | 4°C to room temperature | 90% | High efficiency, versatile | Multi-step process |

| Direct amidation | Acrylic acid chloride, Boc-aminoethyl derivatives | DCM | Ambient | Variable | Simplified, scalable | Requires acid chloride preparation |

Notes and Considerations

- Reaction Optimization: Precise control of temperature and stoichiometry is crucial to maximize yield and prevent side reactions such as polymerization or hydrolysis.

- Purification: Chromatography and extraction steps are essential to obtain pure compounds, especially when working with sensitive intermediates.

- Safety: Handling reagents like sodium hydride and acid chlorides requires appropriate safety measures due to their reactive nature.

Chemical Reactions Analysis

Types of Reactions

3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The amino and Boc groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to undergo specific chemical reactions makes it a useful tool for probing biological pathways and understanding the mechanisms of enzyme action.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted reactions during its interaction with molecular targets.

Comparison with Similar Compounds

Structural Analogues with Enzyme Inhibitory Activity

C3-Substituted Phenylboronic Acid Esters

- Synthesis : These compounds are synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions using chiral quaternary ammonium catalysts, achieving high enantioselectivity (up to 99% ee) .

- Biological Activity :

- Key Differences :

- The phenylboronic ester group in these compounds enables covalent interactions with enzymes, unlike the Boc-protected carbamoyl group in the target compound, which may prioritize stability over reactivity.

- Substitution at the C3 position in phenylboronic esters is critical for enantioselective inhibition, whereas the Boc group in the target compound likely influences pharmacokinetics rather than direct target binding .

3-(Sulfamoylphenylcarbamoyl)acrylic Acid Derivatives

- Synthesis: Proton transfer salts are formed via reactions between (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid and aminopyridines or benzimidazoles .

- Biological Activity :

- Key Differences :

Table 1. Antimicrobial Activity of Selected Analogues

Functional Analogues with Antimicrobial Activity

Acrylic Acid Derivatives with Sulfonamide Groups

- Activity Profile: Compound 16: MIC of 2.0 μg/mL against E. coli, outperforming levofloxacin (4.0 μg/mL) . Compound 4: MIC of 8.0 μg/mL against P. aeruginosa, comparable to cefepime .

- Mechanistic Insight : The acrylic acid backbone facilitates membrane penetration, while sulfonamide groups disrupt folate biosynthesis in bacteria .

Comparison to Target Compound

- The Boc group in 3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid may reduce cytotoxicity compared to sulfonamide derivatives but could limit antimicrobial potency due to steric hindrance.

- Structural rigidity from the carbamoyl group might enhance metabolic stability relative to simpler acrylic acid derivatives .

Biological Activity

3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

- Chemical Formula : C₁₃H₁₉N₃O₅

- Molecular Weight : 269.29 g/mol

- CAS Number : 270596-33-3

Synthesis

The synthesis of this compound can be achieved through various methods, including regioselective functionalization techniques that allow for the incorporation of the tert-butoxycarbonyl (Boc) group. This functionalization is crucial for enhancing the compound's stability and bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, related compounds have been screened against the NCI 60 tumor cell lines, demonstrating significant growth inhibition at concentrations as low as 10 μM. Specifically, a derivative exhibited over 50% growth inhibition in 40% of the tested cell lines, indicating promising anticancer activity .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that similar compounds act as inhibitors of interleukin-1beta converting enzyme (ICE), which plays a role in inflammatory responses and cancer cell proliferation .

Case Study 1: Inhibition of Tumor Growth

A study conducted on a series of Boc-protected amino acids revealed that compounds with structural similarities to this compound demonstrated effective inhibition of tumor growth in vitro. The study utilized various cancer cell lines and assessed cell viability post-treatment with different concentrations of the compound.

| Concentration (μM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 10 | 40 |

| 50 | <10 |

This data suggests a concentration-dependent effect on cell viability, reinforcing the compound's potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of related compounds. The results indicated that these compounds could effectively inhibit ICE activity, leading to decreased inflammatory responses in cellular models. This finding supports the hypothesis that such compounds may have dual roles in both cancer therapy and inflammation modulation.

Q & A

Q. How can the synthetic route for 3-(2-Tert-butoxycarbonylamino-ethylcarbamoyl)-acrylic acid be optimized to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended:

- Protection of the amine : Use tert-butoxycarbonyl (Boc) groups to protect the primary amine, as Boc groups are stable under mild acidic conditions and prevent side reactions during coupling .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the acrylic acid and ethylcarbamoyl moieties. Monitor reaction progress via TLC or HPLC to minimize byproducts .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) enhances purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the Boc-protected amine ( ppm for tert-butyl) and acryloyl carbonyl ( ppm). Assign coupling patterns to verify the ethylcarbamoyl linkage .

- IR Spectroscopy : Identify key functional groups (e.g., Boc C=O stretch at ~1680–1720 cm, acryloyl C=O at ~1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight, amber vials to prevent hydrolysis of the Boc group or acryloyl moiety. Desiccate to avoid moisture-induced degradation .

- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis. Avoid prolonged exposure to light, as acrylic acid derivatives may undergo photodegradation .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling in H NMR) be resolved?

- Methodological Answer :

- Advanced NMR Techniques : Employ 2D NMR (e.g., COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity between the ethylcarbamoyl and acrylic acid groups .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding by crystallizing the compound and analyzing its solid-state structure .

Q. What strategies are effective for incorporating this compound into drug development (e.g., PROTACs or bioconjugates)?

- Methodological Answer :

- Bioconjugation : Use the acrylic acid moiety for Michael addition with thiol-containing biomolecules (e.g., cysteine residues in proteins). Verify conjugation efficiency via SDS-PAGE or LC-MS .

- Boron-Based Linkers : Replace the Boc group with boronic acid derivatives (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) to enable Suzuki-Miyaura cross-coupling for PROTAC synthesis .

Q. How can computational methods predict the compound’s reactivity in complex reaction environments?

- Methodological Answer :

- DFT Calculations : Model the electronic structure of the acryloyl group to predict regioselectivity in nucleophilic additions. Gaussian or ORCA software can optimize geometries and calculate Fukui indices .

- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to assess Boc group stability under varying pH conditions .

Q. What experimental designs mitigate side reactions during Boc deprotection?

- Methodological Answer :

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for Boc removal. Avoid strong acids (e.g., HCl) to prevent acryloyl ester hydrolysis .

- Kinetic Monitoring : Track deprotection via in situ IR or F NMR (if using TFA) to terminate the reaction at >95% completion .

Methodological Notes

- Contradiction Analysis : Cross-validate spectral data with synthetic intermediates to isolate discrepancies (e.g., incomplete Boc protection vs. side-chain oxidation) .

- Advanced Applications : Explore the compound’s role in polymer chemistry (e.g., acrylate-based hydrogels) by copolymerizing with methyl acrylate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.